molecular formula C14H29NO2 B12562483 3-Aminotetradecanoic acid CAS No. 143085-79-4

3-Aminotetradecanoic acid

Cat. No.: B12562483
CAS No.: 143085-79-4
M. Wt: 243.39 g/mol
InChI Key: MZHRIDJLZTWHJA-UHFFFAOYSA-N
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Description

3-Aminotetradecanoic acid is a long-chain amino acid with a 14-carbon backbone and an amino group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminotetradecanoic acid can be achieved through several methods. One notable approach involves starting from dodecanoyl chloride. The process includes the enantioselective reduction of an ynone to the corresponding propargylic alcohol, followed by conversion into a protected propargylic amine. The final product, this compound, is obtained by transforming a (phenylseleno)acetylene intermediate into a carboxylic group and subsequent N-deprotection .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale amino acid synthesis typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Aminotetradecanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids or amides.

Scientific Research Applications

3-Aminotetradecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its role in cellular processes and potential as a bioactive molecule.

    Medicine: Investigated for its antioxidant and cytoprotective properties.

    Industry: Potential use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Aminotetradecanoic acid exerts its effects involves its interaction with cellular components. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. The compound maintains intracellular glutathione levels, scavenges reactive oxygen species, and inhibits lipid peroxidation .

Comparison with Similar Compounds

  • 2-Aminotetradecanoic acid
  • 14-Aminotetradecanoic acid
  • Myristic acid (tetradecanoic acid)

Comparison: 3-Aminotetradecanoic acid is unique due to the position of its amino group on the third carbon, which influences its reactivity and biological activity. In contrast, 2-Aminotetradecanoic acid has the amino group on the second carbon, affecting its chemical properties and applications. Myristic acid, lacking an amino group, serves different roles primarily in lipid metabolism and as a component of fats .

Properties

CAS No.

143085-79-4

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

3-aminotetradecanoic acid

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13H,2-12,15H2,1H3,(H,16,17)

InChI Key

MZHRIDJLZTWHJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)N

Origin of Product

United States

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